2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one
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Overview
Description
2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the 2-position.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.
Morpholine Addition: The morpholine ring can be added through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-4-methoxy-5-piperidinopyridazin-3(2H)-one
- 2-ethyl-4-methoxy-5-pyrrolidinopyridazin-3(2H)-one
Uniqueness
2-ethyl-4-methoxy-5-morpholinopyridazin-3(2H)-one is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different substituents.
Properties
CAS No. |
38957-43-6 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-ethyl-4-methoxy-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C11H17N3O3/c1-3-14-11(15)10(16-2)9(8-12-14)13-4-6-17-7-5-13/h8H,3-7H2,1-2H3 |
InChI Key |
DWVRYYUQMVDLDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCOCC2)OC |
Origin of Product |
United States |
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